
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate is involved in novel synthesis processes, such as the creation of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. These compounds are characterized using techniques like XRD, GC-MS, elemental analysis, and NMR spectroscopy (Zhou et al., 2008).
Chemical Reactions and Mechanisms
- Research includes exploring convenient synthesis methods for ethyl nicotinates, contributing to the broader understanding of chemical reactions and mechanisms (Paine, 1987).
Catalysis and Nanotechnology
- The compound has been used in the synthesis of ethyl 5-cyano-2-methyl-4-aryl-6-(arylamino)nicotinates, leveraging tetragonal nano-ZrO2 as a reusable catalyst. This highlights its role in facilitating chemical reactions and in nanotechnology applications (Saha et al., 2016).
Antibacterial Properties
- Derivatives of ethyl 5-cyano-6-mercaptonicotinate, related to this compound, have been synthesized and studied for their antibacterial properties. This research contributes to the development of new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).
Photoreactivity Studies
- Studies on the photoreactivity of nicotinic acid derivatives, which include compounds like this compound, have been conducted. These studies contribute to the understanding of how these compounds react under UV irradiation, relevant in photochemistry (Takeuchi et al., 1974).
Dye Synthesis
- The compound has been used in the synthesis of monoazo disperse dyes, derived from nicotinic acid derivatives. This research expands the application of these compounds in dye and pigment chemistry (Alnajjar et al., 2013).
Propiedades
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-(propylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVROUJNGJVMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

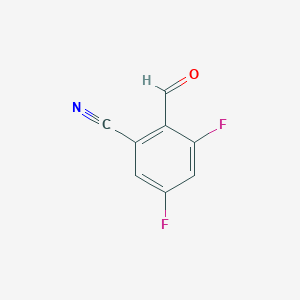
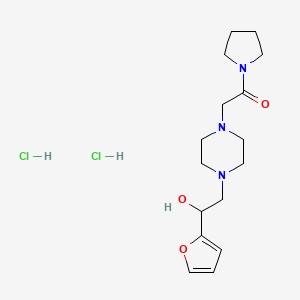
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)
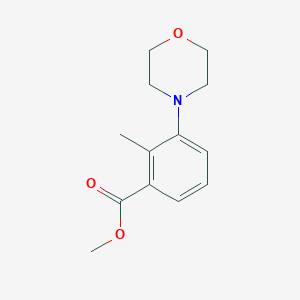


![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)
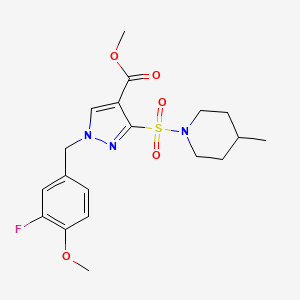
![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
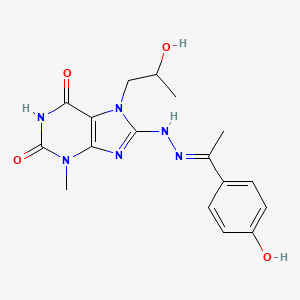
![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)
![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2374790.png)
